2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid

Description

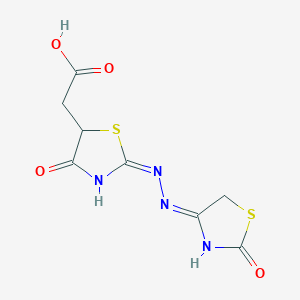

This compound is a thiazolidinone derivative featuring a hydrazono linker and multiple oxo groups, contributing to its planar, conjugated structure. Thiazolidinones are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O4S2/c13-5(14)1-3-6(15)10-7(18-3)12-11-4-2-17-8(16)9-4/h3H,1-2H2,(H,13,14)(H,9,11,16)(H,10,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJACZTUBMVSDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN=C2NC(=O)C(S2)CC(=O)O)NC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)O)/NC(=O)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

Similar compounds with a thiazolidinone moiety have been reported to exhibit a wide range of biological activities, including antimicrobial, antimalarial, anti-hiv, antioxidant, anticancer, antiarrhythmic, and anti-inflammatory activities. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biological Activity

The compound 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex thiazolidine structure, which is known for its diverse biological activities. The presence of the thiazolidine ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₃N₃O₄S₂

This structure includes key functional groups that are responsible for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds exhibit significant antimicrobial properties. A study evaluated various 4-oxo-thiazolidin derivatives against several bacterial strains, including:

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Inhibited |

| Klebsiella pneumoniae | Inhibited |

| Acinetobacter baumannii | Inhibited |

| Pseudomonas aeruginosa | Inhibited |

| Staphylococcus aureus | Inhibited |

| Candida albicans | Inhibited |

| Cryptococcus neoformans | Inhibited |

The results demonstrated that the synthesized thiazolidine compounds showed potent antibacterial and antifungal activities, suggesting their potential as therapeutic agents against infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiazolidine derivatives has also been explored. For instance, a study reported the synthesis of new thiazolidinones which exhibited cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 25.0 |

| MCF-7 (Breast cancer) | 22.0 |

| A549 (Lung cancer) | 30.0 |

These compounds were found to induce apoptosis in cancer cells through intrinsic and extrinsic pathways, highlighting their potential as anticancer agents .

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Cell Division : Thiazolidine derivatives have been shown to interfere with cellular processes essential for proliferation.

- Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.

- Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of 4-oxo-thiazolidin derivatives and tested them against clinical isolates of bacteria. The results indicated that compounds with specific substituents on the thiazolidine ring exhibited enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on evaluating the anticancer properties of a particular thiazolidine derivative in vivo using mouse models. The compound significantly reduced tumor size and improved survival rates compared to control groups, underscoring its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Analogous Thiazolidinone Derivatives

Key Observations :

- Substituent Impact : Bulky substituents (e.g., benzyloxy-methoxyphenyl in ) correlate with higher melting points (>270°C), suggesting enhanced crystallinity. Smaller groups (e.g., phenylethoxy-phenyl) result in lower melting points (~170°C).

- Spectral Trends : C=O stretches (1696–1720 cm⁻¹) and C=N (1610–1625 cm⁻¹) are consistent across analogs. The target compound’s spectral profile is inferred to align with these ranges.

- Yield Variability : Substituent complexity and synthesis method influence yields (24–76%). Microwave-assisted synthesis (e.g., ) often improves yields compared to conventional reflux .

Key Observations :

- Isomer Control : Hydrazone formation often favors (E)-isomers due to steric and electronic factors. Dynamic isomerization under cyclization conditions (e.g., ) ensures (E)-isomer dominance.

- Green Chemistry : Microwave methods reduce reaction times (hours → minutes) and improve yields (e.g., 76% in vs. 24% in conventional synthesis ).

Table 3: Reported Bioactivities of Analogous Compounds

Key Observations :

- Structural-Activity Relationship (SAR) : Thioxo groups (e.g., 2-thioxo in ) enhance enzyme inhibition (e.g., COX-2), while arylidene substituents influence target specificity .

- Antimicrobial Potential: Thiazolidinones with guanidino or pyrimidine moieties (e.g., ) show broad-spectrum activity, suggesting the target compound may share similar properties.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with the condensation of 3-acetylcoumarin (1a-l) and thiosemicarbazide (2) to form a hydrazone intermediate. Maleic anhydride (3) then undergoes nucleophilic attack by the thiosemicarbazide’s sulfur atom, followed by cyclization to yield the thiazolidinone ring. Sodium acetate in acetic acid catalyzes the reaction, with microwave irradiation at 70°C for 15–30 minutes achieving 85% yields.

A comparative analysis of solvents under conventional and microwave conditions revealed acetic acid as optimal (Table 1). Conventional refluxing in acetic acid required 6 hours for 60% yield, while microwave irradiation reduced the time to 30 minutes with an 85% yield. Polar aprotic solvents like DMF and DMSO showed lower efficiency due to poor solubility of intermediates.

Table 1: Solvent Optimization for Microwave Synthesis

| Solvent | Conventional Yield (%) | Microwave Yield (%) | Time Reduction |

|---|---|---|---|

| Acetic acid | 60 | 85 | 6h → 0.5h |

| Ethanol | 45 | 40 | 18h → 1h |

| DMF | 40 | 35 | 16h → 1h |

Cyclocondensation Strategies

Cyclocondensation reactions offer an alternative pathway, particularly for introducing the 2-oxothiazolidin-4-ylidene moiety. A study by El-Sayed et al. demonstrated the use of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) as a precursor.

Hydrazide Intermediate Formation

Hydrazide (2) reacts with carbonyl compounds like pentane-2,4-dione or carbon disulfide under reflux to form thiazolidinone derivatives. For example, cyclo-condensation with pentane-2,4-dione in ethanol yields 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-7-hydroxy-2H-chromen-2-one (11) with 72% efficiency. This method requires anhydrous conditions and stoichiometric hydrazine hydrate, posing challenges in handling toxic reagents.

Thiosemicarbazide Cyclization

Thiosemicarbazide derivatives undergo cyclization with maleic anhydride to form the thiazolidinone core. For instance, reacting 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl) thiosemicarbazide (7) with acetic anhydride yields 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)-N-(4-oxo-2-phenylimino-thiazolidin-3-yl) acetamide (15). This method achieves moderate yields (50–65%) but requires prolonged reaction times (8–12 hours).

Acid-Catalyzed Cyclization and Hydrolysis

Patent literature describes acid-catalyzed cyclization for thiazolidine intermediates, which are subsequently hydrolyzed to target compounds.

Thiazolidine Intermediate Synthesis

Reacting aminoethylsulfate, benzaldehyde, and sodium sulfide at reflux forms 2-phenylthiazolidine, a precursor for cysteamine derivatives. Hydrolysis with hydrochloric acid (1.2 equivalents) at 80°C for 30 minutes cleaves the thiazolidine ring, releasing benzaldehyde and forming cysteamine hydrochloride. Excess acid (>1.5 eq.) leads to dithioacetal byproducts, reducing yields to 40–50%.

Scalability and Industrial Relevance

This method’s scalability is evidenced by a 725 g (88%) yield using 2-aminoethylchloride hydrochloride instead of aminoethylsulfate. However, the need for hydrogen sulfide-free conditions and high-purity aldehydes limits its cost-effectiveness compared to microwave approaches.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Thiazolidinone Synthesis

| Method | Yield (%) | Time | Scalability | Byproduct Risk |

|---|---|---|---|---|

| Microwave-assisted | 85 | 0.5h | High | Low |

| Cyclocondensation | 65 | 8h | Moderate | Moderate |

| Acid-catalyzed | 88 | 0.5h | High | High |

The microwave method excels in speed and yield but requires specialized equipment. Acid-catalyzed hydrolysis offers high scalability but faces byproduct challenges. Cyclocondensation balances simplicity and moderate efficiency, suitable for lab-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.